(2-Aminophenyl)(cyclobutyl)methanone
Description
(2-Aminophenyl)(cyclobutyl)methanone is an aromatic ketone featuring a cyclobutyl group attached to a 2-aminophenyl moiety. This compound is structurally characterized by a strained cyclobutane ring and an ortho-substituted amino group on the benzene ring, which confers unique electronic and steric properties. The compound’s applications span medicinal chemistry and materials science, particularly as a precursor for heterocyclic systems such as quinolines or kinase inhibitors .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-aminophenyl)-cyclobutylmethanone |
InChI |
InChI=1S/C11H13NO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5,12H2 |
InChI Key |
DXOMNZSXVZXSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogues, their substituents, and reported properties:
Market and Availability
- (2-Aminophenyl)(pyrrolidin-1-yl)methanone has documented market growth (2020–2025), reflecting demand in drug discovery .
- The cyclobutyl derivative is less commercially prevalent but accessible through specialized suppliers (e.g., Combi-Blocks catalog) .
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